Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Overview of Ethyl 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
This compound (CAS: 1219827-94-7) is a thiazole derivative characterized by a 5-membered aromatic ring containing sulfur and nitrogen atoms. Its molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 278.32 g/mol. The structure features:
- A methyl group at the 4-position of the thiazole ring
- A carboxylate ester at the 5-position
- A furylmethylamino substituent at the 2-position
This arrangement creates distinct electronic and steric properties, making it a valuable scaffold for chemical modifications.
Historical Context and Discovery
The compound emerged from advancements in thiazole chemistry during the 1990s, when researchers began exploring functionalized thiazoles for drug discovery. Its synthesis builds upon patented methods for 2-aminothiazole production, particularly the reaction of monochloroacetaldehyde (MCA) trimers with thiourea derivatives in anhydrous organic solvents. The specific incorporation of the furylmethyl group reflects early 2000s trends in heterocyclic chemistry aimed at improving compound bioavailability through oxygen-containing substituents.
Relevance in Contemporary Chemical Research
Recent studies highlight three key areas of interest:
- Medicinal Chemistry : The thiazole core interacts with biological targets through hydrogen bonding and π-π stacking, while the furan moiety enhances membrane permeability.
- Materials Science : Conjugation between the thiazole’s aromatic system and the furan ring creates unique optoelectronic properties.
- Synthetic Methodology : The compound serves as a model for developing regioselective thiazole functionalization techniques.
Scope and Objectives of the Review
This analysis focuses on:
- Structural and physicochemical characterization
- Synthesis pathways and optimization strategies
- Applications in chemical research Excluded are pharmacological evaluations, safety assessments, and industrial production details to maintain a strict focus on fundamental chemistry.
Properties
IUPAC Name |
ethyl 2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMDBNRFCZODNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176425 | |
| Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-70-3 | |
| Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of ethyl 2-chloroacetoacetate, followed by cyclization and elimination of hydrogen chloride to form the thiazole ring. Key parameters include:
-
Solvent system : A mixture of tetrahydrofuran (THF) and water (2:1 v/v) facilitates solubility and reaction efficiency.
-
Base : Sodium hydroxide (4 equiv) or sodium carbonate (0.01–0.1 equiv relative to ethyl 2-chloroacetoacetate) neutralizes HCl generated during cyclization.
-
Temperature : Reflux conditions (60–70°C) for 5–18 hours ensure complete conversion.
Typical yields range from 75% to 94% , with purity confirmed by NMR and mass spectrometry. For instance, a reaction using 6.58 g of ethyl 2-chloroacetoacetate and 5.40 g of NaOH in THF/water yielded 5.20 g (94%) of the analogous 2-amino-4-methylthiazole-5-carboxylic acid after hydrolysis.
Post-Synthetic Modification of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
An alternative approach involves functionalizing preformed ethyl 2-amino-4-methylthiazole-5-carboxylate through alkylation or acylation reactions. While this method introduces additional steps, it allows modular access to diverse derivatives.
Alkylation with 2-Furfuryl Bromide
The amino group at the 2-position of the thiazole can undergo alkylation with 2-furfuryl bromide under basic conditions. This method mirrors the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with isonicotinoyl chloride, which achieved a 90% yield using triethylamine in THF.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Base : Triethylamine (2.3 equiv) to scavenge HBr.
Despite the success of acylation, alkylation of aromatic amines often faces challenges due to reduced nucleophilicity. Optimization may require elevated temperatures or phase-transfer catalysts.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Critical Considerations in Synthesis
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while water aids in byproduct removal. Sodium hydroxide accelerates cyclization but may necessitate careful pH control during workup.
Racemization and Side Reactions
In analogous syntheses, calcium carbonate-mediated cyclization led to partial racemization at chiral centers. While Ethyl 2-[(2-furylmethyl)amino]-4-methylthiazole-5-carboxylate lacks stereocenters, side reactions such as over-alkylation or hydrolysis of the ester group require monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Key Observations :
- The 2-furylmethyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorobenzyl in BAC or trifluoromethylphenyl in ), which may alter electronic properties and binding affinities.
- Acetylation (as in ) simplifies synthesis but reduces reactive amino groups available for further derivatization.
Key Observations :
- The 4-chlorobenzyl group in BAC is critical for antidiabetic activity, likely due to enhanced hydrophobic interactions with target receptors .
- TEI-6720’s 4-hydroxyphenyl group contributes to xanthine oxidase inhibition, whereas the 2-furylmethyl group in the target compound may favor different enzyme targets .
- Compound W’s benzoxazol-2-ylthio substituent highlights the role of sulfur-containing groups in IRES inhibition .
Physicochemical and Electronic Properties
- Solubility : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce solubility compared to electron-donating groups (e.g., furylmethyl).
- Metabolic Stability : The 2-furylmethyl group may undergo oxidative metabolism, whereas acetylated or Boc-protected derivatives (e.g., ) enhance stability.
- Crystallography: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a transorientation of the amide N–H relative to the thiazole sulfur, influencing conformational stability .
Research Findings and Implications
Biological Activity
Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a thiazole ring substituted with an ethyl ester and a furylmethyl amino group. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- A study indicated that compounds with thiazole rings often exhibit higher potency against pathogenic bacteria due to their ability to inhibit bacterial enzyme activity.
-
Anticancer Properties
- Research indicates that thiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. This compound has been evaluated for its potential as an anticancer agent.
- The mechanism involves the induction of apoptosis in cancer cells through the disruption of key cellular pathways. Studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines.
-
Anti-inflammatory Effects
- Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this thiazole derivative may reduce pro-inflammatory cytokine levels.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effectiveness against E. coli and S. aureus with MIC values in low micromolar range. |
| Study B | Anticancer | Demonstrated IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity. |
| Study C | Anti-inflammatory | Reduced TNF-alpha production in LPS-stimulated macrophages by 30% at a concentration of 10 µM. |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting survival signals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
